molecular formula C5H11NO3 B019270 3-(Dimethylamino)-2-hydroxypropanoic acid CAS No. 108724-17-0

3-(Dimethylamino)-2-hydroxypropanoic acid

Cat. No.: B019270
CAS No.: 108724-17-0
M. Wt: 133.15 g/mol
InChI Key: YHSIOCMDGDQDQA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-hydroxypropanoic acid is an organic compound with the molecular formula C5H11NO3 . It features both a carboxylic acid and a tertiary amine group on a hydroxy-substituted propane backbone, making it a valuable multifunctional building block in organic synthesis and medicinal chemistry research. This compound is presented as a high-purity reagent for research purposes. Its molecular structure, defined by the SMILES notation CN(C)CC(C(=O)O)O , offers multiple sites for chemical modification and coordination. Researchers can leverage this scaffold in the design and synthesis of novel molecules, potential pharmaceutical intermediates, or as a precursor for ligands in catalyst development. Disclaimer: This product is strictly for research purposes and is classified as 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-2-hydroxypropanoic acid
Source PubChem
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InChI

InChI=1S/C5H11NO3/c1-6(2)3-4(7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSIOCMDGDQDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273210
Record name 3-(Dimethylamino)-2-hydroxypropanoic acid
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108724-17-0
Record name 3-(Dimethylamino)-2-hydroxypropanoic acid
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Record name 3-(Dimethylamino)-2-hydroxypropanoic acid
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Record name 3-(dimethylamino)-2-hydroxypropanoic acid
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Advanced Synthetic Methodologies for 3 Dimethylamino 2 Hydroxypropanoic Acid

Stereoselective Chemical Synthesis Pathways

The construction of the chiral centers in 3-(dimethylamino)-2-hydroxypropanoic acid can be achieved through various stereoselective chemical methods, ranging from classical name reactions to modern catalytic approaches.

Kiliani Reaction Derivatizations and Ascensions for β-Sugar Amino Acid Formation

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. wikipedia.org The process involves the nucleophilic addition of a cyanide ion to the carbonyl group of a sugar, forming a cyanohydrin. pearson.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile group and reduction of the resulting carboxylic acid yields a new, longer sugar. wikipedia.orgpearson.com

While traditionally used for monosaccharide synthesis, the principles of the Kiliani reaction can be adapted for the synthesis of β-amino acids. A modified approach starts with a suitable N-protected amino aldehyde. The key step involves the stereoselective addition of a cyanide nucleophile to this aldehyde. The resulting cyanohydrin intermediate contains the necessary carbon framework and stereochemistry. Hydrolysis of the nitrile to a carboxylic acid then furnishes the β-amino acid structure. The stereochemical outcome is controlled by the existing chiral center in the amino aldehyde, leading to the formation of diastereomeric products that can often be separated.

A conceptual derivatization for this compound could begin with N,N-dimethylaminoacetaldehyde. The Kiliani-type addition of cyanide would form 3-(dimethylamino)-2-hydroxypropanenitrile. Subsequent hydrolysis of the nitrile function would yield the target acid. Control of the stereochemistry at the C2 position remains a significant challenge in this direct approach and often results in a racemic or diastereomeric mixture.

Chiral Pool Synthetic Strategies from Precursor Hydroxy Acids

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net Simple hydroxy acids such as lactic acid, malic acid, and tartaric acid are common choices for this strategy. researchgate.net

For the synthesis of this compound, (S)- or (R)-lactic acid serves as an excellent chiral precursor. A plausible synthetic route would involve the protection of the carboxylic acid group of lactic acid, followed by activation of the hydroxyl group (e.g., as a tosylate or mesylate). This activated intermediate can then undergo nucleophilic substitution with dimethylamine (B145610). The final step would be the deprotection of the carboxylic acid to yield the target product. The stereochemistry at the C2 position is retained from the starting lactic acid.

Another approach could utilize (S)-malic acid, which provides a four-carbon backbone. researchgate.net The synthesis might involve selective protection and modification of its two carboxyl groups and one hydroxyl group to introduce the dimethylamino group at the C3 position.

Precursor Key Transformation Steps Advantage
(S)-Lactic Acid1. Esterification2. Hydroxyl activation (e.g., Tosylation)3. Nucleophilic substitution with dimethylamine4. DeprotectionRetains C2 stereochemistry from a low-cost starting material. researchgate.net
(S)-Malic Acid1. Selective protection of functional groups2. Conversion of C3 carboxyl/hydroxyl to amino group3. DeprotectionProvides a C4 backbone that can be manipulated to achieve the target structure. researchgate.net

Enantioselective Routes via Asymmetric Catalysis

Asymmetric catalysis offers a powerful method for establishing stereocenters with high enantioselectivity, often using a small amount of a chiral catalyst. youtube.com For the synthesis of this compound, asymmetric hydrogenation or asymmetric aldol (B89426) reactions are highly relevant.

One potential route involves the asymmetric reduction of a β-amino-α-keto ester, such as ethyl 3-(dimethylamino)-2-oxopropanoate. Using a chiral catalyst, typically based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, the ketone can be reduced to the corresponding hydroxyl group with high control over the stereochemistry.

Alternatively, an asymmetric aldol reaction can be employed. The proline-catalyzed aldol reaction, a cornerstone of organocatalysis, can create two new stereogenic centers simultaneously. youtube.com A variation of this reaction could involve the reaction of an appropriate aldehyde with a glycine-derived nucleophile under the influence of a chiral catalyst to construct the carbon-carbon bond and set the stereochemistry of the hydroxyl and amino groups in a controlled manner. A straightforward synthesis of anti-3-alkenyl-2-amido-3-hydroxy esters has been developed using an asymmetric transfer hydrogenation/dynamic kinetic resolution (ATH/DKR) protocol, which provides high chemo-, diastereo-, and enantioselectivities. nih.gov

Catalytic Method Substrate Type Catalyst Example Key Outcome
Asymmetric Hydrogenationβ-Amino-α-keto esterRhodium-(R)-prophos complexEnantioselective formation of the α-hydroxyl group. researchgate.net
Asymmetric Aldol ReactionAldehyde and Glycine derivativeProline or its derivativesDiastereo- and enantioselective formation of the C2-C3 bond. youtube.com
Asymmetric Transfer HydrogenationRacemic α-amino-β-keto esterRuthenium-based catalystHigh enantioselectivity for anti-diastereomer. nih.gov

Multi-Step Approaches from Readily Available Chiral Building Blocks

Beyond simple hydroxy acids, more complex chiral building blocks can serve as starting materials for the synthesis of this compound. sigmaaldrich.com Amino acids, such as L-serine or D-serine, are particularly attractive precursors as they already contain the desired amino and carboxyl functionalities with defined stereochemistry.

Starting from L-serine, the synthesis would involve protection of the amino and carboxyl groups. The primary hydroxyl group could then be methylated, followed by N-methylation of the amino group to introduce the two methyl substituents. A key challenge in this route is the selective N,N-dimethylation without affecting other functional groups. Alternatively, reductive amination of a protected serine-derived aldehyde could be employed. Various chiral building blocks, such as those derived from serine, are useful for the asymmetric synthesis of nitrogen-containing targets. sigmaaldrich.com

Chemoenzymatic and Enzymatic Synthesis Approaches

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. mdpi.comresearchgate.net Enzymes operate under mild conditions and can exhibit remarkable stereo- and regioselectivity, minimizing the need for protecting groups and reducing waste. mdpi.comunimi.it

Biocatalytic Pathways for Chiral Hydroxypropanoic Acid Production

Enzymes, particularly dehydrogenases and aldolases, are well-suited for producing chiral hydroxypropanoic acids.

Lactate (B86563) dehydrogenases (LDHs) are capable of reducing α-keto acids to α-hydroxy acids with high enantioselectivity. nih.gov For instance, D-lactate dehydrogenase (D-LDH) and L-lactate dehydrogenase (L-LDH) can reduce a precursor keto acid to the corresponding (R)- or (S)-hydroxy acid, respectively. mdpi.com To synthesize this compound, one could use a suitable keto-acid precursor, 3-(dimethylamino)-2-oxopropanoic acid, and select the appropriate LDH to obtain the desired enantiomer. A cofactor regeneration system, often using formate (B1220265) dehydrogenase (FDH), is typically required to make the process economically viable. mdpi.comnih.gov

A two-enzyme cascade has been described for transforming L-α-amino acids into 2-substituted 3-hydroxy-carboxylic acid derivatives. nih.gov This process involves an initial oxidative deamination to a 2-oxoacid intermediate, followed by a stereoselective aldol addition catalyzed by a carboligase, such as 2-keto-3-deoxy-l-rhamnonate aldolase (B8822740) (YfaU) or 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT), to furnish the desired product. nih.gov

Enzyme Class Reaction Type Substrate Example Product Key Features
Lactate Dehydrogenase (LDH)Asymmetric Reduction3-(Dimethylamino)-2-oxopropanoic acid(R)- or (S)-3-(Dimethylamino)-2-hydroxypropanoic acidHigh enantioselectivity (>99.5% ee). nih.gov Requires NAD(P)H cofactor regeneration. mdpi.com
Carboligase (e.g., KPHMT)Aldol Addition2-Oxoacid and Formaldehyde3-Substituted 4-hydroxy-2-oxoacidBuilds carbon backbone with stereocontrol. Can be part of a multi-enzyme cascade. nih.gov

Enzyme-Mediated Transformations for Amine and Hydroxyl Functionalities

The introduction of amine and hydroxyl groups into a propanoic acid backbone can be effectively achieved through enzymatic transformations, offering high regio- and stereoselectivity. mdpi.com Enzymes such as hydroxylases and transaminases are pivotal in this regard.

Hydroxylases, particularly those dependent on Fe(II)/α-ketoglutarate, are capable of selectively hydroxylating C-H bonds. mdpi.com While direct enzymatic hydroxylation of a dimethylamino propanoic acid precursor is a subject of ongoing research, the principles are well-established in the hydroxylation of various amino acids like lysine (B10760008) and proline. mdpi.com For instance, γ-butyrobetaine hydroxylase (BBOX) catalyzes the final step in L-carnitine biosynthesis, hydroxylating γ-butyrobetaine to produce L-carnitine. creative-proteomics.comwikipedia.org This enzyme requires Fe²⁺, α-ketoglutarate, and oxygen to function. creative-proteomics.com

Transaminases are instrumental in introducing amine functionalities. One-pot, two-step enzymatic reactions involving an aldol addition followed by a transamination have been reported for the synthesis of γ-hydroxy-α-amino acids. acs.orgnih.gov This process starts with an enantioselective aldol addition to form a chiral 4-hydroxy-2-oxo acid, which is then aminated using a transaminase to yield the final product. acs.orgnih.gov Different amine donors can be utilized in these systems to drive the reaction to completion. acs.orgnih.gov

The following table summarizes key enzymes and their roles in functionalizing related compounds:

Enzyme ClassSpecific Enzyme ExampleFunctionSubstrate ExampleProduct Example
Hydroxylase γ-Butyrobetaine Hydroxylase (BBOX)Introduces a hydroxyl groupγ-ButyrobetaineL-Carnitine creative-proteomics.comwikipedia.org
Transaminase S-selective transaminaseIntroduces an amine group4-hydroxy-2-oxo acidsγ-hydroxy-α-amino acids acs.orgnih.gov
Aldolase trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA)Forms a C-C bond to create a keto-acid precursorPyruvate and various aldehydesChiral 4-hydroxy-2-oxo acids acs.orgnih.gov

Microbial Fermentation Strategies for Related Compounds

Microbial fermentation is a powerful technique for producing functionalized organic acids. While direct fermentation to this compound is not widely documented, the biosynthesis of structurally related compounds like 3-hydroxypropionic acid (3-HP) and propionic acid provides a strong foundation. mdpi.comnih.govresearchgate.net

Metabolically engineered microorganisms, such as Escherichia coli and Klebsiella pneumoniae, are commonly used as chassis strains for producing these chemicals from renewable feedstocks like glycerol (B35011). nih.govnih.gov The production of 3-HP from glycerol, for example, can proceed via a CoA-independent pathway where glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) and then oxidized to 3-HP by an aldehyde dehydrogenase. nih.gov

Similarly, various bacteria, particularly those from the genus Propionibacterium, are utilized for the industrial fermentation of propionic acid. biocrates.comwikipedia.org These bacteria employ several metabolic routes, including the succinate (B1194679) and acrylate (B77674) pathways, to convert substrates like glycerol or lactate into propionic acid. biocrates.com

The table below outlines key aspects of microbial production for related propanoic acid compounds:

Target CompoundHost MicroorganismKey Metabolic PathwayPrecursor Substrate
3-Hydroxypropionic Acid Klebsiella pneumoniae, Escherichia coliCoA-independent pathway from glycerolGlycerol nih.govnih.gov
Propionic Acid Propionibacterium speciesSuccinate pathway, Acrylate pathwayGlycerol, Lactate researchgate.netbiocrates.com
L-Carnitine (Endogenous in mammals)Multi-step enzymatic pathwayLysine, Methionine wikipedia.orgyoutube.com

These fermentation strategies highlight the potential for developing engineered microbial cell factories specifically designed for the biosynthesis of this compound by introducing the necessary enzymatic machinery for hydroxylation and dimethylamination into a robust production host.

Derivatization from Simpler Propanoic Acid Precursors

Chemical synthesis provides versatile routes to this compound by starting with more basic and readily available propanoic acid precursors and introducing the required functional groups through targeted reactions.

Amination and Hydroxylation Routes

A common strategy involves the sequential or simultaneous introduction of hydroxyl and amino groups onto a propanoic acid framework. One effective method starts with a precursor like a halogenated propanoic acid or an epoxide derivative.

For instance, a synthetic route can be envisioned starting from a glycidic acid ester. The epoxide ring of the glycidic acid ester can be opened by reaction with dimethylamine. This nucleophilic attack introduces the dimethylamino group at the C3 position and a hydroxyl group at the C2 position simultaneously. Subsequent hydrolysis of the ester group would then yield the target carboxylic acid. This approach benefits from the high reactivity of the epoxide ring, allowing for regioselective functionalization.

Another approach involves the direct amination and hydroxylation of arenes through C-H bond activation, a strategy that has been demonstrated using copper catalysis. acs.org While this is typically applied to aromatic systems, the principles of using metal catalysts to functionalize C-H bonds are an area of active research and could potentially be adapted for aliphatic systems. acs.org

Hydrolysis of Ester and Amide Derivatives

The final step in many synthetic routes to this compound involves the hydrolysis of a more stable intermediate, such as an ester or an amide. libretexts.orgdalalinstitute.com This strategy is advantageous as esters and amides are often easier to purify and handle than the final carboxylic acid.

Ester Hydrolysis: The conversion of an ester derivative, such as methyl 3-(dimethylamino)-2-hydroxypropanoate, to the corresponding carboxylic acid is a standard and well-understood reaction. libretexts.org This hydrolysis can be catalyzed by either an acid or a base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid like H₂SO₄. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. libretexts.orgchemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). This reaction initially yields the carboxylate salt (e.g., sodium 3-(dimethylamino)-2-hydroxypropanoate) and the corresponding alcohol. libretexts.org A subsequent acidification step is required to protonate the carboxylate and obtain the final carboxylic acid. chemguide.co.uk

Amide Hydrolysis: Similarly, an amide precursor can be hydrolyzed to yield the carboxylic acid and an amine. This reaction generally requires more stringent conditions, such as prolonged heating with aqueous acid or base, compared to ester hydrolysis. dalalinstitute.com

Acidic hydrolysis of an amide produces the carboxylic acid and an amine salt. libretexts.org

Basic hydrolysis results in a carboxylate salt and a free amine. libretexts.org

Stereochemical Control and Chiral Purity Assessment

Methodologies for Absolute and Relative Stereochemistry Determination

Determining the exact three-dimensional arrangement of atoms (absolute configuration) and the stereochemical relationship between different chiral centers in derivatives (relative stereochemistry) is fundamental. A variety of analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: One of the most reliable methods involves derivatizing the chiral molecule with a chiral agent to form diastereomers. usm.edu The Mosher method, for instance, uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters or amides. usm.edu The resulting diastereomers exhibit distinct signals in ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration of the original molecule. usm.edu

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) can separate enantiomers, and the elution order can sometimes be correlated with a specific absolute configuration if known standards are used. mdpi.com A more definitive chromatographic approach is the advanced Marfey's method, which involves derivatizing the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.gov The resulting diastereomers are then separated and analyzed by LC-MS, with their retention times revealing the stereochemistry of the constituent amino acids. nih.gov

X-ray Crystallography: This technique provides unambiguous proof of absolute stereochemistry by determining the precise spatial coordinates of each atom in a crystalline solid. usm.edu It is considered the gold standard, although it requires the formation of a suitable single crystal, which can be challenging.

Computational and Spectroscopic Approaches: Modern methods combine computational chemistry with spectroscopic measurements. nih.gov Techniques like gauge-inclusive atomic orbital (GIAO) NMR chemical shift calculations and DP4+ probabilistic analysis can compare experimentally obtained NMR data with theoretically predicted spectra for all possible isomers to determine the most likely structure. mdpi.com Furthermore, electronic circular dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides data that can be compared with quantum-chemically simulated spectra to assign the absolute configuration. nih.gov

Table 1: Methodologies for Stereochemistry Determination

Method Principle Application to 3-(Dimethylamino)-2-hydroxypropanoic acid Key Advantages
Mosher's Method (NMR) Derivatization with (R)- and (S)-MTPA to form diastereomers with distinct NMR shifts. usm.edu The hydroxyl or amino group can be derivatized to determine the configuration at C2. Reliable and does not require crystallization. usm.edu
Advanced Marfey's Method (LC-MS) Derivatization with FDAA to form diastereomers separable by LC-MS. nih.gov Applicable after hydrolysis to analyze the amino acid core. High sensitivity and applicable to complex molecules. nih.gov
X-ray Crystallography Diffraction of X-rays by a single crystal to map electron density. usm.edu Provides definitive 3D structure if a suitable crystal can be grown. Unambiguous determination of absolute configuration. usm.edu
Circular Dichroism (CD) Spectroscopy Measures differential absorption of circularly polarized light by a chiral molecule. nih.gov The experimental CD spectrum is compared with computationally predicted spectra for (R) and (S) forms. Requires small sample amounts; powerful when combined with computation. nih.gov
Competing Enantioselective Acylation (CEA) Kinetic resolution using a chiral acylating agent, monitored by LC/MS to determine the faster-reacting enantiomer. mdpi.com Can determine the configuration of the secondary alcohol in a mixture. Useful for mixtures and avoids the need for pure enantiomers. mdpi.com

Strategies for Diastereoselective Synthesis of Complex Derivatives

For derivatives of this compound with multiple chiral centers, controlling the relative stereochemistry is crucial. Diastereoselective synthesis aims to produce one diastereomer in preference to others.

One effective strategy is the Lewis acid-catalyzed three-component condensation reaction. nih.gov This approach can bring together an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532) to form α-hydroxy-β-amino acid derivatives with high diastereoselectivity. nih.gov By carefully selecting the catalyst, reactants, and reaction conditions, the formation of the desired syn or anti diastereomer can be favored.

Another powerful technique is the diastereoselective enolate hydroxylation. nsf.gov In this method, a chiral auxiliary is used to direct the approach of an electrophilic oxygen source (like an oxaziridine) to one face of an enolate, leading to the formation of a hydroxyl group with a specific orientation relative to other stereocenters in the molecule. nsf.gov This strategy allows for the synthesis of orthogonally protected intermediates that can be incorporated into larger, more complex structures like nonribosomal peptides. nsf.gov

Catalytic hydrogenation of specifically designed precursors is also a viable route. For example, the reduction of a cyclic precursor like 3-hydroxy-2-pyrone-6-carboxylic acid using a heterogeneous catalyst can proceed with high diastereoselectivity, yielding specific diastereomers of dihydroxyadipic acid, a related structure. nih.gov This highlights the potential for using substrate control and catalysis to synthesize complex derivatives stereoselectively. nih.gov

Enantiomeric Resolution Techniques for Racemic Mixtures

When a synthesis produces a 50:50 mixture of (R)- and (S)-enantiomers (a racemic mixture), a resolution process is required to separate them. libretexts.org

Diastereomeric Salt Crystallization: This is a classical and widely used method for resolving racemic acids or bases. libretexts.orglibretexts.org For the acidic this compound, a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine, quinidine) is added to the racemic mixture. libretexts.orgnih.gov This creates a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. libretexts.org Since diastereomers have different physical properties, such as solubility, one of them can often be selectively crystallized from a suitable solvent and separated by filtration. nih.govnih.gov Subsequent acidification of the separated salt liberates the pure enantiomer of the acid. libretexts.org

Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. google.com For instance, a chiral catalyst might selectively catalyze the conversion of one enantiomer in the racemic mixture to a new product, leaving the unreacted enantiomer in high enantiomeric purity. Dynamic kinetic resolution is an advanced form where the unreactive enantiomer is continuously racemized back to the starting mixture, theoretically allowing for a 100% yield of the desired product enantiomer. google.com

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. researchgate.net The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, or on proteins and cyclodextrins. mdpi.commdpi.com By selecting the appropriate CSP and mobile phase, a racemic mixture of this compound or its derivatives can be separated into its individual enantiomers. mdpi.comresearchgate.net

Table 2: Enantiomeric Resolution Techniques

Technique Principle Resolving Agent / Stationary Phase Examples Outcome
Diastereomeric Salt Crystallization Formation of diastereomeric salts with different solubilities using a chiral resolving agent. libretexts.orglibretexts.org Chiral amines (e.g., quinidine, (R)-1-phenylethylamine) or chiral acids (e.g., (R)-mandelic acid). libretexts.orgnih.govnih.gov Separation of one enantiomer through selective crystallization.
Kinetic Resolution Differential reaction rate of enantiomers with a chiral catalyst or reagent. google.com Chiral tertiary-amine-containing catalysts, hydrolases. google.comresearchgate.net Enrichment of the less reactive enantiomer.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. mdpi.comresearchgate.net Polysaccharide-based (Chiralcel®, Chiralpak®), cyclodextrin-based, protein-based CSPs. mdpi.commdpi.com Analytical or preparative separation of both enantiomers.

Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino 2 Hydroxypropanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a cornerstone of the reactivity of 3-(dimethylamino)-2-hydroxypropanoic acid, participating in a range of reactions characteristic of this functional group.

Esterification and Amidation Kinetics and Thermodynamics

The conversion of the carboxylic acid group to esters and amides is a fundamental transformation. While specific kinetic and thermodynamic data for the esterification and amidation of this compound are not extensively documented in publicly available literature, the principles governing these reactions on analogous compounds provide a framework for understanding its expected behavior.

Esterification: The esterification of carboxylic acids is typically an acid-catalyzed equilibrium process. The kinetics of esterification of various carboxylic acids, such as acetic acid and propanoic acid with alcohols like ethanol (B145695) and methanol (B129727), have been studied. nih.govresearchgate.netyoutube.com Generally, an increase in temperature accelerates the reaction rate, although the equilibrium conversion may be favored at lower temperatures for exothermic reactions. researchgate.net The molar ratio of the reactants also significantly influences the reaction rate and equilibrium position. researchgate.net For amino alcohols, intramolecular hydrogen bonding can influence the rate of esterification. researchgate.net The presence of the dimethylamino group in this compound could potentially influence the reaction kinetics through intramolecular catalysis or by affecting the electronic nature of the carboxylic acid.

Amidation: The formation of amides from carboxylic acids and amines is a thermodynamically controlled process. The direct condensation of a carboxylic acid and an amine is often a slow reaction requiring high temperatures. arxiv.org More commonly, the carboxylic acid is activated, for instance, by converting it to an acid chloride or using a coupling agent, to facilitate the reaction at milder conditions. arxiv.org The thermodynamics of amide formation in mixtures with amines have been investigated for related systems, providing insights into the interactions and structural effects that govern the process. arxiv.orgwikipedia.org The synthesis of α-hydroxy amides can be achieved from α-hydroxy acids, suggesting a viable pathway for the amidation of this compound. youtube.com

A representative data table for the esterification of a related compound, propanoic acid with methanol, is shown below to illustrate the type of kinetic data that would be relevant.

Temperature (°C)Initial Molar Ratio (Acid:Alcohol)Apparent Second-Order Rate Constant (dm⁹/(mol²·g·min))
551:11.45 x 10⁻³
601:11.82 x 10⁻³
631:12.05 x 10⁻³
602:31.79 x 10⁻³
603:21.85 x 10⁻³
Data adapted from a study on the esterification of propanoic acid with methanol using a fibrous polymer-supported sulphonic acid catalyst. youtube.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids, particularly β-keto acids and certain amino acids. youtube.com As a β-amino acid, this compound possesses a structural motif that can influence its decarboxylation behavior.

The mechanism of decarboxylation of amino acids can proceed through different pathways. stackexchange.comncert.nic.in For some amino acids, the reaction can be catalyzed by heat, often in the presence of a catalyst. ncert.nic.in The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. youtube.com In biological systems, enzymes known as decarboxylases, often utilizing cofactors like pyridoxal (B1214274) phosphate, facilitate this reaction. stackexchange.com The presence of the dimethylamino group at the 3-position may affect the stability of any charged intermediates formed during the decarboxylation process.

Hydroxyl Functional Group Reactivity

The hydroxyl group on the second carbon atom of this compound imparts another layer of reactivity, allowing for a variety of transformations.

Etherification and Alkylation Reactions

The hydroxyl group can be converted to an ether through etherification or alkylation reactions. The Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, is a classic method for forming ethers. For a hydroxyl-containing compound like this compound, the hydroxyl group would first need to be deprotonated by a strong base to form the corresponding alkoxide. Subsequent reaction with an alkylating agent, such as an alkyl halide, would yield the ether. The presence of the acidic carboxylic acid and the basic tertiary amine in the same molecule would require careful selection of reaction conditions to achieve selective etherification of the hydroxyl group.

Oxidation and Reduction Pathways

Oxidation: The secondary hydroxyl group in this compound can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions with the other functional groups. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid, potassium permanganate, and pyridinium (B92312) chlorochromate (PCC). nih.gov The oxidation of N,N-dialkylhydroxylamines has been studied, which, while not a direct analogue, provides some insight into the oxidation of molecules containing N,N-dialkylamino moieties. nih.govacsgcipr.org

Reduction: The reduction of the hydroxyl group is a less common transformation but can be achieved under certain conditions. More relevant is the reduction of the carboxylic acid group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols. youtube.com However, LiAlH₄ is a very reactive reagent and would also likely reduce the hydroxyl group and potentially interact with the amino group. Milder reducing agents or protecting group strategies would be necessary to achieve selective reduction of the carboxylic acid while preserving the hydroxyl group. Borane reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for the reduction of carboxylic acids to alcohols. youtube.comorganic-chemistry.orgnih.gov

Formation of Cyclic Esters and Lactones

The presence of both a hydroxyl group and a carboxylic acid group within the same molecule allows for the possibility of intramolecular esterification to form a cyclic ester, known as a lactone. youtube.com Given that this compound is a β-hydroxy acid, it has the potential to form a four-membered ring lactone (a β-lactone).

The formation of lactones from hydroxy acids can be promoted by acid or base catalysis, or by using dehydrating agents. nih.govyoutube.com The stability and ease of formation of the lactone ring depend on the ring size, with five- and six-membered rings (γ- and δ-lactones) generally being the most stable. The formation of strained β-lactones can be more challenging but has been achieved through various synthetic methods. nih.gov The intramolecular cyclization of 3-hydroxy acids to form lactones has been demonstrated using catalysts such as iodine under solvent-free conditions. nih.gov The kinetics of enantioselective lactonization have also been studied for other hydroxy esters.

The potential for this compound to undergo these transformations highlights its versatility as a chemical building block. The specific conditions required to favor one reaction pathway over another would depend on a careful interplay of reagents, catalysts, and reaction parameters, tailored to the unique electronic and steric properties conferred by its combination of functional groups.

Dimethylamino Functional Group Chemistry

The tertiary dimethylamino group is a key reactive center in this compound, primarily exhibiting nucleophilic and basic properties.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile, participating in substitution reactions. For instance, it can react with alkyl halides in a typical SN2 reaction. The reactivity in these substitutions will be influenced by the steric hindrance around the nitrogen atom and the nature of the electrophile.

Reactant (Electrophile)ProductReaction Conditions
Methyl IodideN-(2-hydroxy-2-carboxyethyl)-N,N,N-trimethylammonium iodideAprotic solvent
Benzyl BromideN-benzyl-N-(2-hydroxy-2-carboxyethyl)-N,N-dimethylammonium bromideMild heating

This table represents predicted outcomes based on general principles of nucleophilic substitution reactions involving tertiary amines.

Quaternization and Salt Formation

As a tertiary amine, the dimethylamino group readily undergoes quaternization when treated with a suitable alkylating agent. This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and forms a fourth covalent bond.

Furthermore, the basic nature of the dimethylamino group allows it to react with acids to form ammonium salts. The extent of this acid-base reaction is dependent on the pKa of the dimethylamino group and the strength of the reacting acid.

ReagentProduct TypeGeneral Reaction
Alkyl Halide (R-X)Quaternary Ammonium SaltR₃N + R'-X → [R₃NR']⁺X⁻
Strong Acid (e.g., HCl)Ammonium SaltR₃N + HCl → [R₃NH]⁺Cl⁻

This table provides a generalized overview of quaternization and salt formation for a tertiary amine functional group.

Elimination Reactions

Under specific conditions, the dimethylamino group can be involved in elimination reactions. One classic example is the Hofmann elimination, which proceeds through a quaternary ammonium hydroxide (B78521) intermediate. Upon heating, this intermediate undergoes an E2 elimination to form an alkene, with the dimethylamino group acting as the leaving group. For this compound, this would likely lead to the formation of 2-hydroxy-2-propenoic acid.

Intramolecular Cyclization and Ring Formation

The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group within the same molecule raises the possibility of intramolecular cyclization. While the dimethylamino group itself is not directly involved in the primary cyclization, its basicity can influence the reaction by deprotonating the hydroxyl group, making it a more potent nucleophile.

Under acidic conditions and with the application of heat, an intramolecular esterification could potentially occur between the hydroxyl and carboxylic acid functionalities, leading to the formation of a five-membered lactone ring, specifically 3-(dimethylamino)dihydrofuran-2(3H)-one. The feasibility of this reaction would depend on the thermodynamic stability of the resulting ring structure.

Exploration of Reaction Mechanisms and Intermediates

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Nucleophilic Substitution (SN2): This is a single-step process where the nucleophilic nitrogen atom directly attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. The reaction proceeds through a trigonal bipyramidal transition state.

Quaternization: The mechanism is identical to the SN2 reaction, resulting in the formation of a stable quaternary ammonium cation.

Hofmann Elimination (E2): This concerted reaction involves the abstraction of a proton from the carbon beta to the quaternary ammonium group by a base, the simultaneous formation of a pi bond, and the departure of the trialkylamine leaving group.

Intramolecular Esterification (Fischer Esterification): Under acidic catalysis, the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of a water molecule to yield the cyclic ester (lactone).

Further experimental studies, including kinetic analysis and isotopic labeling, would be necessary to definitively elucidate the specific reaction pathways and identify any unique intermediates for this compound.

Synthesis and Characterization of Advanced Derivatives and Congeners of 3 Dimethylamino 2 Hydroxypropanoic Acid

The structural backbone of 3-(Dimethylamino)-2-hydroxypropanoic acid, featuring a tertiary amine, a hydroxyl group, and a carboxylic acid, offers multiple reaction sites for chemical modification. This versatility allows for the rational design and synthesis of a wide array of derivatives and congeners with tailored properties. Researchers have explored these modifications to create novel building blocks for more complex molecular architectures, from unique peptide structures to functional polymers.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Dimethylamino)-2-hydroxypropanoic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) are influenced by neighboring electronegative atoms like oxygen and nitrogen. libretexts.org Protons on carbons adjacent to electronegative atoms are deshielded and appear at a lower field. libretexts.org Based on analogous structures like 2-hydroxypropanoic acid and compounds containing the dimethylamino group, the predicted ¹H NMR signals in a solvent like DMSO-d₆ are outlined below. np-mrd.orgchemicalbook.com

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | | N(CH₃)₂ | ~2.2 - 2.8 | Singlet (s) | N/A | | H-3 (CH₂) | ~2.5 - 3.2 | Multiplet (m) or ABX system | J(H-3, H-2) | | H-2 (CH) | ~3.8 - 4.2 | Multiplet (m) or dd | J(H-2, H-3) | | OH | Variable, broad | Singlet (s) | N/A | | COOH | Variable, broad | Singlet (s) | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. The predicted chemical shifts, based on data from similar structures, are summarized in the following table. np-mrd.orgnp-mrd.org

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (ppm) | | N(CH₃)₂ | ~45 | | C-3 (CH₂) | ~60 | | C-2 (CH) | ~70 | | C-1 (C=O) | ~175 |

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a cross-peak would be expected between the proton at C-2 (H-2) and the methylene (B1212753) protons at C-3 (H-3), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-2 and C-2, the H-3 protons and C-3, and the methyl protons with the N-methyl carbons, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. upi.edu FT-IR and Raman spectroscopy are complementary techniques. surfacesciencewestern.com FT-IR is particularly sensitive to polar bonds like C=O and O-H, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. surfacesciencewestern.com The expected vibrational frequencies are key indicators of the molecule's functional groups.

| Predicted Vibrational Spectroscopy Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | O-H stretch (alcohol & carboxylic acid, H-bonded) | 3500 - 2500 (very broad) | Weak | | C-H stretch (aliphatic) | 2980 - 2850 | Strong | | C=O stretch (carboxylic acid) | 1725 - 1700 (strong) | Moderate | | C-O stretch (alcohol, carboxylic acid) | 1300 - 1050 | Weak | | C-N stretch (tertiary amine) | 1250 - 1020 | Moderate | | O-H bend | 1440 - 1395 | Weak |

The broad O-H stretching band is characteristic of hydrogen-bonded carboxylic acids and alcohols. researchgate.net The strong carbonyl (C=O) absorption in the FT-IR spectrum is one of the most identifiable features of the molecule. researchgate.net The C-N stretching and various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) would further confirm the structure.

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. libretexts.org For a chiral molecule like this compound, this technique is invaluable.

For this compound, obtaining a suitable single crystal would allow for the determination of:

Bond lengths and angles: Providing precise geometric parameters.

Unit cell dimensions: The fundamental repeating unit of the crystal lattice (e.g., cell parameters a, b, c and angles α, β, γ). researchgate.net

Absolute configuration: By using anomalous dispersion, the absolute stereochemistry (R or S) at the C-2 chiral center can be definitively determined.

Intermolecular interactions: Revealing the hydrogen bonding network involving the carboxylic acid, hydroxyl, and amino groups in the solid state.

Mass Spectrometry (MS) and Tandem MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and, through fragmentation, valuable structural information.

For this compound (Molecular Formula: C₅H₁₁NO₃, Monoisotopic Mass: 133.0739 Da), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. uni.lu Predicted m/z values for common adducts are listed below. uni.lu

| Predicted Mass Spectrometry Adducts for this compound | | :--- | :--- | | Adduct | Predicted m/z | | [M+H]⁺ | 134.0812 | | [M+Na]⁺ | 156.0631 | | [M-H]⁻ | 132.0666 | | [M+K]⁺ | 172.0371 |

Tandem MS (MS/MS): This technique involves isolating the molecular ion and inducing fragmentation to study its structure. The fragmentation of this compound is expected to follow patterns characteristic of both amines and carboxylic acids. libretexts.orgmiamioh.edu Key fragmentation pathways would include:

α-Cleavage: A dominant pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of the carboxymethyl group and the formation of a stable iminium ion.

Loss of Water: Dehydration involving the hydroxyl and carboxylic acid groups is a common fragmentation pathway for hydroxy acids. researchgate.net

Loss of CO₂ or COOH: Decarboxylation or loss of the entire carboxyl group is a characteristic fragmentation for carboxylic acids. docbrown.info A prominent fragment corresponding to the loss of COOH (45 Da) would be expected.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 3-(Dimethylamino)-2-hydroxypropanoic acid. These studies reveal the distribution of electrons within the molecule, which dictates its chemical behavior. Key aspects include the analysis of atomic charges, molecular orbitals, and the nature of chemical bonds.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. For a molecule like this compound, NBO analysis would likely show a significant negative charge concentration on the oxygen and nitrogen atoms due to their high electronegativity, while the adjacent carbon and hydrogen atoms would exhibit positive charges. These charge distributions are crucial for understanding intermolecular interactions, such as hydrogen bonding.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netnih.gov In analogous amino acid studies, the HOMO is often localized on the electron-rich amino and carboxylate groups, while the LUMO is distributed over the carboxylic acid group. nih.gov

Table 1: Conceptual Electronic Properties based on Analogous Molecules This table presents expected trends for electronic properties of this compound based on studies of similar functionalized molecules.

PropertyExpected Location/CharacteristicSignificance
Highest Occupied Molecular Orbital (HOMO) Likely localized on the lone pairs of the tertiary amine and hydroxyl oxygen.Region of the molecule most susceptible to electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO) Primarily centered around the antibonding π* orbital of the carbonyl group (C=O).Region most susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap Moderate; influenced by the electron-donating dimethylamino group.Determines chemical reactivity, stability, and electronic transitions.
Charge Distribution High negative charge on oxygen and nitrogen atoms; positive charge on the carboxyl proton and adjacent carbons.Governs electrostatic interactions, polarity, and hydrogen bonding potential.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and exploring potential energy surfaces. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data where available. nih.gov

The optimization process finds the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For a flexible molecule like this, multiple local minima on the potential energy landscape may exist, each corresponding to a different conformer. DFT calculations can determine the relative energies of these conformers, identifying the most stable ones. nih.gov

Table 2: Predicted Molecular Geometry Parameters for a Stable Conformer of 3-Hydroxypropanoic Acid (Analog) Note: Data is for the related compound 3-hydroxypropanoic acid, as specific DFT studies on this compound are not readily available. The values illustrate typical results from DFT calculations.

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Length C=O~1.21 Å
C-O(H)~1.35 Å
Cα-Cβ~1.53 Å
C-N~1.47 Å (Expected)
Bond Angle O=C-O(H)~124°
Cα-Cβ-O(H)~110°
C-N-C~112° (Expected for dimethylamino group)
Dihedral Angle H-O-C-CVaries with conformation

Conformational Analysis and Non-Covalent Interactions, including Hydrogen Bonding

The presence of multiple rotatable single bonds in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energetic barriers between them. youtube.com The stability of different conformers is governed by a delicate balance of steric hindrance and stabilizing non-covalent interactions.

A crucial stabilizing factor in this molecule is the potential for intramolecular hydrogen bonding. nih.govacs.orgnih.gov A hydrogen bond can form between the hydroxyl group (-OH) as a donor and either the nitrogen of the dimethylamino group or the carbonyl oxygen of the carboxylic acid as an acceptor. nih.gov The formation of these internal hydrogen bonds creates a ring-like structure, which can significantly lower the energy of that specific conformer. nih.gov

Computational studies on β-amino acids and related structures have shown that intramolecular hydrogen bonds are critical in determining the preferred geometry in the gas phase and in non-polar solvents. nih.govresearchgate.net For example, in N-acetylproline, a strong intramolecular hydrogen bond between the carboxyl O-H group and the amide C=O group makes the anti-conformer unusually stable in acetonitrile. nih.gov In polar solvents like water, intermolecular hydrogen bonds with solvent molecules can compete with and disrupt the intramolecular ones.

Table 3: Potential Intramolecular Hydrogen Bonds in this compound

Hydrogen Bond DonorHydrogen Bond AcceptorResulting Ring SizeExpected Stability Effect
Hydroxyl Group (-OH)Carbonyl Oxygen (C=O)5-memberedModerately stabilizing
Hydroxyl Group (-OH)Amino Nitrogen (-N(CH₃)₂)4-memberedLess favorable due to ring strain
Carboxyl Group (-COOH)Amino Nitrogen (-N(CH₃)₂)5-memberedPossible in zwitterionic form

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. protheragen.aikit.edu For this compound, several reaction pathways could be investigated, such as dehydration or oxidative decarboxylation.

The dehydration of a β-hydroxy acid typically proceeds via an elimination reaction to form an α,β-unsaturated carboxylic acid. vaia.com Theoretical modeling can map the entire reaction coordinate from reactant to product. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. pnas.orgnih.gov The energy difference between the reactant and the transition state defines the activation energy barrier, a key determinant of the reaction rate. nih.gov

For instance, in the study of peptide bond formation, quantum chemical calculations have been used to determine activation enthalpies and characterize the geometry of transition states, revealing the role of nearby functional groups in stabilizing the transition state through hydrogen bonding. pnas.orgnih.govnih.gov Similarly, modeling the dehydration of this compound would involve identifying the transition state for water elimination and calculating the energy barrier, providing insight into the conditions required for the reaction to occur. stackexchange.com Studies on the oxidative decarboxylation of α-hydroxy acids by iron complexes have also used computational models to propose reaction mechanisms, such as the abstraction of an α-hydrogen atom to initiate the reaction. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical methods can predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions are vital for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts (δ) and shielding tensors (σ). nih.govrsc.org To achieve high accuracy, it is often necessary to calculate the chemical shifts for several low-energy conformers and then compute a Boltzmann-weighted average of the results, as the observed spectrum is an average over all conformations present at a given temperature. researchgate.netresearchgate.net Machine learning approaches are also emerging to refine DFT-based predictions, reducing errors compared to experimental values. bohrium.comresearchgate.netarxiv.org

Table 4: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are illustrative values based on typical shifts for the functional groups. Actual GIAO-calculated values would be more precise.

Carbon AtomFunctional GroupExpected Chemical Shift (δ) in ppm
C1Carboxyl (-COOH)175-185
C2α-carbon (-CH(OH)-)65-75
C3β-carbon (-CH₂-N)55-65
C4, C5Methyl (-N(CH₃)₂)40-50

IR Spectroscopy: Computational methods can also simulate infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations involve computing the second derivatives of the energy with respect to atomic displacements. The predicted frequencies often show systematic errors compared to experimental spectra, so they are frequently scaled by an empirical factor to improve agreement. Theoretical IR spectra are powerful for assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic stretches of the O-H, C=O, C-N, and C-H bonds. nih.govchemrxiv.org For example, the presence and strength of an intramolecular hydrogen bond would be evident in the position and broadening of the O-H stretching frequency in the calculated IR spectrum. nih.gov

Enzymatic and Biocatalytic Transformations in Vitro

Enzyme Discovery and Characterization for Specific Conversions

There is no specific information in the reviewed literature detailing the discovery or characterization of enzymes for the synthesis or conversion of 3-(Dimethylamino)-2-hydroxypropanoic acid.

However, the general principles of enzyme discovery and engineering provide a theoretical framework for how such a biocatalyst might be developed. The search for novel enzymes often begins with bioinformatics, screening genomic databases for sequences with homology to known enzymes that catalyze similar reactions. nih.gov For a target molecule like this compound, one might look for enzymes such as:

Transaminases: These enzymes catalyze the transfer of an amino group to a keto acid, a key step in the synthesis of many amino acids. nih.govyoutube.com An engineered transaminase could potentially accept a precursor ketone and a dimethylamine (B145610) donor. The catalytic mechanism of transaminases relies on the pyridoxal-5′-phosphate (PLP) cofactor. nih.govnih.gov

Hydroxylases or Dehydrogenases: These enzymes could introduce the hydroxyl group onto a precursor molecule.

Engineered Enzymes: When a natural enzyme does not exist, computational design and directed evolution are powerful tools to create biocatalysts for new reactions. rsc.orgnih.gov This "bottom-up" approach involves designing an active site for a specific transition state and then using laboratory evolution to optimize its catalytic efficiency. nih.govrsc.org The incorporation of non-canonical amino acids can also expand the chemical capabilities of enzymes, potentially creating catalysts for novel substrates. frontiersin.org

Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Selectivity

Specific data on the optimization of reaction conditions for the biocatalytic production of this compound is not available.

Generally, optimizing a biocatalytic process involves systematically varying several parameters to maximize product yield and selectivity while minimizing by-product formation. Key parameters include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. frontiersin.org

Substrate and Enzyme Concentration: The concentrations of the substrate, enzyme, and any necessary cofactors are critical.

Solvent/Aqueous System: The choice of reaction medium can affect enzyme stability and substrate solubility.

Immobilization: Immobilizing enzymes on a solid support can enhance their stability and allow for easier separation from the reaction mixture and reuse, which is crucial for continuous processes. nih.govnih.gov

Modern approaches to process optimization often employ statistical methods like Design of Experiments (DoE) and machine learning algorithms to efficiently explore the complex interplay of these variables and identify the optimal conditions. mdpi.com

Cofactor Regeneration Systems in Enzymatic Cascades

While no specific cofactor regeneration systems have been described for reactions involving this compound, the principles of cofactor recycling are fundamental to the economic feasibility of many biocatalytic processes. illinois.edu Cofactors like nicotinamide (B372718) adenine (B156593) dinucleotides (NAD+/NADH, NADP+/NADPH) and pyridoxal-5′-phosphate (PLP) are expensive, making their stoichiometric use in large-scale reactions impractical. illinois.edubiologists.com

Effective regeneration systems are therefore crucial. Common strategies include:

Enzyme-Coupled Systems: A second enzyme and a co-substrate are used to recycle the cofactor. For example, in a reduction reaction that consumes NADH, an enzyme like glucose dehydrogenase can be used with glucose as a cheap co-substrate to regenerate NADH from NAD+.

Substrate-Coupled Systems: The substrate itself is used to regenerate the cofactor, often in whole-cell biocatalysis.

Electrochemical and Photochemical Methods: These methods use an external energy source to drive cofactor regeneration.

Cofactor Immobilization: In some advanced systems, cofactors are chemically tethered to the enzyme or a support matrix, particularly in continuous flow reactors, to prevent their loss and ensure proximity to the enzyme's active site. nih.govbiologists.com For transaminase reactions, the PLP cofactor is typically regenerated as part of the enzyme's natural ping-pong reaction mechanism. nih.govnih.gov

Kinetic Modeling and Reactor Design for Biotransformations

There is a lack of published kinetic models or specific reactor designs for the biotransformation of this compound.

Kinetic modeling is essential for understanding and optimizing enzyme-catalyzed reactions. biotech-asia.orgcaltech.edu Models like the Michaelis-Menten equation describe the relationship between the reaction rate and the concentrations of the substrate and enzyme. colostate.edu For more complex reactions, these models are extended to account for factors like substrate and product inhibition, pH effects, and thermal inactivation. nih.gov This data is vital for the rational design and scale-up of bioreactors.

Bioreactor design aims to create an optimal environment for the biocatalyst. Key considerations include:

Mass Transfer: Ensuring efficient mixing so that the enzyme has access to the substrate and cofactors.

Heat Transfer: Maintaining the optimal temperature for the reaction.

Mode of Operation: Reactors can be operated in batch, fed-batch, or continuous flow mode. Continuous flow reactors, such as packed-bed reactors or microreactors, are often preferred for industrial processes as they allow for high productivity and simplified product purification. nih.gov

The development of a kinetic model for a hypothetical enzymatic synthesis of this compound would first require experimental data on how reaction rates change with varying substrate, enzyme, and cofactor concentrations.

Strategic Applications in Chemical Synthesis and Materials Science

Versatility as a Chiral Building Block in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily integrated into a compound to control the stereochemical result of a synthesis. The inherent chirality of the auxiliary can influence the stereoselectivity of subsequent reactions. This strategy is crucial as most biological molecules and pharmaceutical targets exist as a single enantiomer, making enantiomerically pure synthesis a primary goal for chemists. Chiral auxiliaries are a key strategy for selectively producing the desired stereoisomer of a compound wikipedia.org.

Unnatural amino acids (UAAs), a category that includes 3-(Dimethylamino)-2-hydroxypropanoic acid, are a growing force in drug discovery. Their unique chemical structures can enhance the stability, selectivity, and activity of drug molecules, thereby improving their efficacy and safety. In fields like protein engineering and targeted therapy, UAAs provide a flexible scaffold for design, opening new avenues in drug discovery . The synthesis of these specialized amino acids often employs asymmetric synthesis, which uses chiral catalysts or auxiliaries to selectively produce a specific chirality .

While the (S)-enantiomer of this compound is commercially available, indicating its use as a chiral compound, specific examples of its application as a chiral building block or auxiliary in published asymmetric synthesis literature are not readily found biosynth.combldpharm.com. The principles of asymmetric synthesis often involve the use of chiral auxiliaries like oxazolidinones or pseudoephedrine to direct stereoselective reactions wikipedia.org. For instance, the asymmetric synthesis of other complex molecules, such as a precursor for the radioligand S-[11C]CGP 12177, utilizes chiral auxiliaries like S-glycidyl-3-nitrobenzenesulphonate to establish the desired stereochemistry nih.gov. Similarly, chiral 2-hydroxypropanoic acid has been used as a tether group in diastereoselective photocycloaddition reactions researchgate.net. However, direct documentation of this compound in similar roles is scarce.

Precursor for Biodegradable Polymers and Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms as carbon and energy storage materials. Their properties make them attractive alternatives to petroleum-based plastics nih.gov. The synthesis of PHAs can occur through various metabolic pathways, often starting from acetyl-CoA. Key enzymes in this process include β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase mdpi.com.

The monomer composition of PHAs can be influenced by the carbon sources provided to the microorganisms. For example, feeding bacteria with specific organic acids can lead to the incorporation of corresponding monomers into the polymer chain, creating copolymers with tailored properties nih.govnih.gov. For instance, a mixture of acetic, lactic, and propionic acids can be used to produce a poly(beta-hydroxybutyrate/beta-hydroxyvalerate) copolymer nih.gov.

While various hydroxy acids are known precursors for PHAs, there is no specific mention in the reviewed literature of this compound being used for this purpose. The general class of aliphatic polyesters, which includes PHAs, is significant among biodegradable polymers due to their hydrolyzable ester bonds mdpi.com. The production of these polymers from various organic acids is an area of active research nih.gov.

Role in the Synthesis of Functional Materials and Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems held together by non-covalent bonds. These assemblies are at the forefront of nanoscience, with applications in biomedical sciences, information technologies, and environmental sciences elsevierpure.com. Amino acids and peptides are among the most prevalent building blocks for creating supramolecular biofunctional materials, leveraging non-covalent interactions to form structures like hydrogels medchemexpress.com.

The design of functional materials often relies on the self-assembly of molecular components into hierarchical structures with defined periodicities at different length scales. This approach can lead to nanostructured materials with responsive or switching properties medchemexpress.com. While amino acids are key components in this field, providing functional groups for self-assembly and interaction, the specific role of this compound in the synthesis of such materials is not detailed in the available literature.

Intermediate in the Production of Complex Organic Molecules

The synthesis of complex organic molecules, particularly those with pharmaceutical applications, often relies on the use of specialized building blocks and intermediates. Chiral hydroxy acids are valuable synthons in this regard. For example, chiral 3,3,3-trifluoro-2-hydroxypropanoic acid is a versatile intermediate in pharmaceutical and material synthesis nih.gov. Similarly, the synthesis of the anti-HIV drug darunavir (B192927) involves a chiral epoxy-imine building block to create an anti-1,3-diaminopropan-2-ol motif, which is a privileged structure in aspartic protease inhibitors medchemexpress.com.

A structurally related compound, S-[1-(2,3-Diaminophenoxy)]-3'-(N-t-butylamino)propan-2'-ol, serves as a precursor for a radioligand used in positron emission tomography (PET) to study beta-adrenergic receptors nih.gov. This highlights the importance of the amino-2-hydroxypropane structural motif in bioactive molecules. However, direct evidence of this compound being used as a key intermediate in the production of specific complex organic molecules is not prominently featured in the scientific literature reviewed.

Design of Advanced Chemical Scaffolds for Diverse Applications

Molecular scaffolds are core structures used to systematically organize various functional building blocks to create large, functional molecules. Amino acids are highly versatile as hubs for these scaffolds because they possess at least two, and often three, distinct functional groups (amine, carboxylic acid, and a side chain) mdpi.com. This trifunctionality allows for the rational and covalent attachment of a diverse range of molecular components, such as peptides, inhibitors, or imaging agents mdpi.com.

The use of unnatural amino acids can provide scaffolds with unique properties, enhancing the functionality of the final construct . For example, carbohydrate-based scaffolds incorporating amino acid functionalities have been used to mimic bioactive peptides acs.org. While the structural characteristics of this compound—with its chiral center, hydroxyl group, carboxylic acid, and dimethylamino group—make it a conceptually suitable candidate for designing novel chemical scaffolds, its specific application in this area is not documented in the reviewed literature. The design of such scaffolds often involves complex synthetic strategies with careful selection of protecting groups to manage the reactivity of the various functional sites mdpi.com.

Emerging Research Avenues and Future Perspectives

Integration with Green Chemistry Principles for Sustainable Synthesis

The pharmaceutical and chemical industries are increasingly under pressure to adopt sustainable practices that minimize environmental impact by reducing waste, avoiding hazardous substances, and conserving energy. pharmtech.comjddhs.com Green chemistry principles are central to this shift, offering a framework for designing safer and more efficient chemical processes. jddhs.com For the synthesis of 3-(Dimethylamino)-2-hydroxypropanoic acid, this involves a move away from traditional methods that may rely on harsh reagents and organic solvents.

Future research is geared towards several key green chemistry strategies:

Use of Renewable Feedstocks: A significant area of interest is the use of bio-based starting materials. For instance, 3-hydroxypropanoic acid (3-HP), a structurally related compound, is recognized as a key platform chemical that can be derived from the fermentation of sugars or glycerol (B35011). rsc.orgillinois.edu Research into microbial strains engineered for efficient 3-HP production could pave the way for a more sustainable synthesis route for its amino-functionalized derivatives. illinois.edu Similarly, starting materials like levoglucosenone, derived from cellulose (B213188), are being used to produce other (R)-3-hydroxyfatty acids, showcasing a viable green pathway. nih.gov

Catalytic Methods: The development and application of novel catalysts are paramount. This includes biocatalysis, using enzymes to perform specific transformations with high selectivity under mild conditions, and heterogeneous catalysis, which simplifies catalyst recovery and reuse. jddhs.com

Alternative Solvents: Reducing the reliance on volatile organic solvents is a core principle of green chemistry. jddhs.com Research is exploring the use of water, supercritical fluids, or ionic liquids as reaction media. Solvent-free reaction conditions, where feasible, represent an ideal scenario. jddhs.com

Energy Efficiency: Innovative techniques like microwave-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comnih.gov

By integrating these principles, the future synthesis of this compound aims to be not only economically viable but also environmentally benign.

Exploration of Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods in the chemical industry. d-nb.info This technology offers numerous advantages, particularly for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comalmacgroup.com

The application of flow chemistry to the synthesis of this compound holds considerable promise. Key benefits include:

Enhanced Safety: Many chemical reactions, especially those that are highly exothermic or involve hazardous intermediates, can be managed more safely in continuous flow reactors due to the small reaction volumes at any given time. pharmtech.com

Improved Yield and Purity: The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher conversion rates, better selectivity, and a reduction in byproduct formation. mdpi.comvapourtec.com For example, a continuous-flow photochemical synthesis yielded a product at 65%, a significant improvement over the 21% yield from a batch process. mdpi.com

Scalability: Scaling up a process in flow chemistry can often be achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. almacgroup.com

Integration and Automation: Flow systems allow for the integration of multiple synthetic steps, including reaction, work-up, and purification, into a single, automated sequence. almacgroup.com

The table below illustrates the general advantages of continuous flow processing compared to traditional batch methods, highlighting the potential gains for producing specialty chemicals like this compound.

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to small reactor volumes and better heat control. pharmtech.com
Efficiency Can have lower yields and generate more byproducts.Often results in higher yields, selectivity, and purity. mdpi.comvapourtec.com
Heat & Mass Transfer Often inefficient and difficult to control in large vessels.Excellent heat and mass transfer due to high surface-area-to-volume ratio. almacgroup.com
Scalability Complex; often requires significant process redesign.Simpler scale-up by extending run time or numbering-up reactors. almacgroup.com
Process Control Less precise control over reaction parameters.Precise and consistent control over temperature, pressure, and residence time. almacgroup.com

As the pharmaceutical and specialty chemical industries continue to embrace continuous manufacturing, developing a flow-based synthesis for this compound is a logical and valuable future direction. pharmtech.comd-nb.info

Application in Novel Bioconjugation and Bioorthogonal Reactions

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. Bioorthogonal reactions are a special class of bioconjugation reactions that can occur in a living system without interfering with native biochemical processes. nih.govnih.gov The unique structure of this compound, featuring a secondary amine, a hydroxyl group, and a carboxylic acid, makes it an interesting scaffold for the development of new probes and linkers for these applications.

While direct applications of this specific compound are still emerging, its functional groups offer several potential avenues for exploration:

Carboxylic Acid Modification: The carboxyl group can be readily activated to form amide bonds with amine-containing biomolecules or linkers. This is a common and robust method for protein labeling.

Hydroxyl Group Functionalization: The hydroxyl group can be a site for esterification or etherification, allowing for the attachment of other molecular entities. It can also be oxidized to a ketone, which can then participate in reactions like oxime or hydrazone ligation.

Amine Functionality: The dimethylamino group is generally less reactive for conjugation but can influence the molecule's solubility, charge, and binding characteristics.

Future research could focus on derivatizing this compound to incorporate "click chemistry" handles, such as azides or alkynes. These groups allow the molecule to participate in highly efficient and specific reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC), which avoids the need for a toxic copper catalyst and is widely used in living systems. nih.gov The development of derivatives that can participate in such bioorthogonal reactions would significantly expand the utility of this scaffold in chemical biology for applications like cellular imaging, drug targeting, and diagnostics. nih.gov

Bioorthogonal Reaction TypeReacting GroupsKey Features
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strained Alkyne + AzideCopper-free, highly biocompatible, widely used in living systems. nih.gov
Staudinger Ligation Phosphine (B1218219) + AzideOne of the first bioorthogonal reactions developed.
Oxime/Hydrazone Ligation Aldehyde/Ketone + Aminooxy/HydrazineForms a stable C=N bond; kinetics can be tuned by pH.
Tetrazine Ligation Tetrazine + Strained Alkene/AlkyneExtremely fast reaction kinetics, useful for in vivo applications.

Advanced Material Design through Precisely Tailored Derivatizations

The functional groups of this compound provide handles for polymerization and covalent attachment to surfaces, making it a candidate building block for advanced materials. By precisely tailoring derivatives of this core structure, researchers can design polymers and materials with specific, predictable properties.

Polyester and Polyamide Synthesis: The bifunctional nature of the molecule (hydroxyl and carboxyl groups) allows it to act as a monomer for the synthesis of polyesters. Derivatization of the amine could introduce further functionality, or the amine and carboxyl groups could be used to create novel polyamides. These polymers could have applications as biodegradable plastics, hydrogels for biomedical use, or functional coatings. The parent compound, 3-hydroxypropanoic acid, is already considered a valuable building block for high-performance polymers. rsc.org

Surface Modification: The molecule can be grafted onto the surface of materials to alter their properties. For example, attaching it to a surface could modify its hydrophilicity, charge, and biocompatibility. This is crucial for applications in medical implants, biosensors, and chromatography matrices.

Chiral Materials: The presence of a stereocenter at the 2-position means that enantiomerically pure forms of the molecule can be used to create chiral polymers or materials. These materials are valuable for enantioselective separations, asymmetric catalysis, and creating biomimetic structures.

Future work in this area will involve synthesizing a library of derivatives where the functional groups are modified to control properties like solubility, charge, and reactivity. The polymerization of these monomers could lead to a new class of functional materials with applications spanning from biomedicine to electronics.

Theoretical Guided Discovery of New Reactivity and Applications

Computational and theoretical chemistry are powerful tools for accelerating scientific discovery. By modeling molecules and reactions in silico, researchers can predict properties, understand reaction mechanisms, and guide experimental efforts, ultimately saving time and resources.

For this compound, theoretical approaches can provide valuable insights into:

Conformational Analysis: Predicting the stable three-dimensional structures of the molecule and its derivatives, which is crucial for understanding its interaction with biological targets like enzymes or receptors.

Reactivity Prediction: Calculating reaction energy barriers and identifying the most likely sites for chemical attack can help in designing new synthetic routes and predicting the stability of derivatives. For example, theoretical models can help optimize conditions for flow chemistry processes or predict the outcome of a proposed bioconjugation reaction.

Property Simulation: Predicting physical and chemical properties such as solubility, pKa, and electronic structure. This information is vital for designing derivatives with desired characteristics for material science or pharmaceutical applications.

Docking and Molecular Dynamics: Simulating the binding of the molecule or its derivatives to a protein's active site can help identify potential biological targets and guide the design of new bioactive compounds.

The future of research on this compound will likely involve a synergistic relationship between theoretical modeling and experimental validation. Computational screening of virtual libraries of its derivatives could rapidly identify promising candidates for specific applications, which can then be prioritized for synthesis and testing. This theory-guided approach will be instrumental in unlocking the full potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-2-hydroxypropanoic acid, and how can purity be maximized?

  • Methodology :

  • Reagent Selection : Use coupling agents like benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) in polar aprotic solvents (e.g., DMF) to facilitate amide bond formation, as demonstrated in analogous syntheses .
  • Purification : Employ reverse-phase HPLC or recrystallization to isolate the compound. Monitor purity via LC-MS (e.g., using electrospray ionization) to detect residual solvents or byproducts .
  • Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of dimethylamine) and temperature (20–25°C) to minimize side reactions .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Perform shake-flask experiments in water and organic solvents (e.g., DMSO) at pH 7.4, using UV-Vis spectroscopy for quantification .
  • Thermodynamic Stability : Analyze gas-phase ion energetics via mass spectrometry (e.g., CID collision energy profiles) to assess fragmentation patterns .
  • Structural Confirmation : Use 1^1H/13^13C NMR (in D2_2O or DMSO-d6_6) and FT-IR to verify hydroxyl, carboxylic acid, and dimethylamino functional groups .

Advanced Research Questions

Q. How can contradictions between in vitro bioactivity and in vivo efficacy be resolved for this compound?

  • Methodology :

  • Bioavailability Studies : Measure GI absorption using Caco-2 cell monolayers and assess blood-brain barrier penetration via PAMPA assays .
  • Metabolic Stability : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots. Use LC-MS/MS to track degradation .
  • Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

Q. What computational strategies are effective for optimizing this compound’s interaction with target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to predict binding poses. Focus on hydrogen bonding with the hydroxy and dimethylamino groups .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from PubChem data to correlate structure with activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in oxidation/reduction reactions (e.g., with KMnO4_4 or NaBH4_4) .
  • Intermediate Trapping : Quench reactions at timed intervals and analyze intermediates via HRMS or 19^{19}F NMR (if fluorinated analogs are used) .
  • Theoretical Calculations : Apply DFT (B3LYP/6-31G*) to model transition states and compare with experimental activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.